5-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
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Overview
Description
3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, a thiophene ring, and a piperazine-linked phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the bromonaphthalene derivative, followed by the introduction of the thiophene and piperazine moieties. Key steps in the synthesis may include:
Bromination: Introduction of the bromine atom to the naphthalene ring.
Carbonylation: Formation of the carbonyl group on the bromonaphthalene.
Thiourea Formation: Reaction of the carbonyl compound with thiourea to form the desired thiourea derivative.
Coupling Reactions: Linking the thiophene and piperazine groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene and naphthalene rings can be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Coupling Reactions: Formation of new C-C or C-N bonds through coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various binding interactions, potentially affecting biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}UREA: Similar structure but with a urea group instead of thiourea.
3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA: Similar structure with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 3-(5-BROMONAPHTHALENE-1-CARBONYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromonaphthalene and thiophene moieties, along with the piperazine-linked phenyl group, makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C27H23BrN4O2S2 |
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Molecular Weight |
579.5 g/mol |
IUPAC Name |
5-bromo-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H23BrN4O2S2/c28-23-7-2-4-20-21(23)5-1-6-22(20)25(33)30-27(35)29-18-9-11-19(12-10-18)31-13-15-32(16-14-31)26(34)24-8-3-17-36-24/h1-12,17H,13-16H2,(H2,29,30,33,35) |
InChI Key |
QFQHCVVDDSNIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Br)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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